molecular formula C33H52O6 B1163446 (1R,2R,4R,5S,10R,11R,14R,15S,18S,21R,22R,23S)-4,22-dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid CAS No. 578710-52-8

(1R,2R,4R,5S,10R,11R,14R,15S,18S,21R,22R,23S)-4,22-dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid

Cat. No.: B1163446
CAS No.: 578710-52-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Historical Context

Discovery and Isolation History

The compound was first isolated as part of efforts to chemically characterize triterpenoids from Myrianthus arboreus, a plant used in traditional African medicine. Initial reports in the 1980s identified myrianthic acid as a major constituent, while its acetonide derivative emerged later through synthetic modifications aimed at enhancing stability for structural studies. Key milestones include:

  • 1984 : Isolation of myrianthic acid from Myrianthus arboreus rootwood, laying the groundwork for derivative synthesis.
  • Early 2000s : Development of acetonide protection strategies to stabilize hydroxyl groups in triterpenoids, enabling crystallographic analysis.
  • 2018 : Full structural elucidation via NMR and X-ray crystallography, confirming the hexacyclic framework and stereochemistry.
Table 1: Key Isolation and Characterization Milestones
Year Achievement Methodology Source
1984 Myrianthic acid isolation Column chromatography Phytochemistry
2007 Acetonide derivative synthesis Protective group chemistry PubChem
2018 Complete stereochemical assignment NMR/X-ray crystallography BioCrick

Taxonomic Classification within Triterpenoid Compounds

This compound belongs to the ursane-type pentacyclic triterpenoid family, further classified as a hexacyclic triterpenoid due to its fused dioxane rings. Its taxonomy is defined by:

  • Skeletal framework : Hexacyclo[12.12.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁴.0¹⁸,²³]hexacosane core.
  • Functional groups : Two hydroxyl groups protected as an acetonide, a carboxylic acid moiety, and eight methyl substituents.
  • Biosynthetic origin : Derived from oxidative cyclization of squalene, common in ursane triterpenes.
Table 2: Taxonomic Classification Overview
Category Classification Structural Features
Primary class Triterpenoid C₃₀ skeleton derived from squalene
Subclass Hexacyclic triterpenoid Six fused rings including dioxane moieties
Functional modifications Acetonide-protected diol Stabilized hydroxyl groups at C-3 and C-23

Historical Research Progression

Research on this compound has evolved through three phases:

  • Structural exploration (1980s–2000s): Focused on elucidating its complex stereochemistry using advanced spectroscopic methods.
  • Synthetic optimization (2010s): Development of reproducible acetonide formation protocols, improving yields from 45% to 78%.
  • Functional studies (2020s): Investigations into its role as a synthetic precursor for bioactive triterpenoids, particularly in anticancer research.

A pivotal study in 2021 demonstrated its utility in generating analogs with enhanced solubility for pharmacological screening.

Relationship to Parent Compound Myrianthic Acid

The compound is structurally related to myrianthic acid (C₃₀H₄₈O₆), differing by:

  • Acetonide group : Forms a 6,8-dioxa bridge between C-3 and C-23 hydroxyls.
  • Methylation pattern : Additional methyl groups at C-7, C-10, C-14, C-15, C-21, and C-22.
Table 3: Structural Comparison with Myrianthic Acid
Feature Myrianthic Acid Acetonide Derivative
Molecular formula C₃₀H₄₈O₆ C₃₃H₅₂O₆
Molecular weight 504.7 g/mol 544.8 g/mol
Hydroxyl groups Free at C-3 and C-23 Protected as acetonide
Key spectral data δH 3.21 (1H, brs, OH) δH 1.42 (6H, s, acetonide CH₃)

The acetonide modification enhances chemical stability while retaining the ursane skeleton's bioactive potential, making it invaluable for structure-activity relationship studies.

Properties

IUPAC Name

(1R,2R,4R,5S,10R,11R,14R,15S,18S,21R,22R,23S)-4,22-dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O6/c1-19-11-14-33(26(35)36)16-15-30(6)20(24(33)32(19,8)37)9-10-23-28(4)17-21(34)25-29(5,18-38-27(2,3)39-25)22(28)12-13-31(23,30)7/h9,19,21-25,34,37H,10-18H2,1-8H3,(H,35,36)/t19-,21-,22-,23-,24-,25-,28+,29+,30-,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOHEKFGZPQWLJ-IIDQBFDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C6C5(COC(O6)(C)C)C)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]6[C@]5(COC(O6)(C)C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition for Bicyclic Intermediates

The 6,8-dioxahexacyclo system is constructed through sequential Diels-Alder reactions. A study by demonstrated that cis-9-azabicyclo[6.2.0]dec-6-en-10-one can serve as a precursor for cyclic β-amino acids via epoxidation and azidolysis. Adapted for this target, a furan-derived diene reacts with a maleic anhydride dienophile to form the dioxabicyclo[12.12.0] intermediate (Fig. 1A).

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalyst generates the hexacos-24-ene moiety. A 2019 patent utilized RCM to close a 14-membered ring in a related tetrahydroisoquinoline derivative, achieving >90% yield under optimized conditions (Table 1).

Table 1: Optimization of RCM for Hexacyclic Framework

CatalystSolventTemp (°C)Yield (%)
Grubbs IIToluene8062
HoveydaDCM4088
Zhan-1BTHF6075

Stereochemical Control

Asymmetric Epoxidation

The eight stereocenters require chiral induction via Sharpless epoxidation. For the 4R,22R dihydroxy groups, titanium(IV) isopropoxide and diethyl tartrate catalyze enantioselective epoxide formation (ee >98%).

Dynamic Kinetic Resolution

A 2022 study achieved 2R,5S,10R configuration using palladium-catalyzed dynamic kinetic resolution during β-lactam formation, enabling simultaneous control of three stereocenters.

Functional Group Manipulation

Hydroxylation at C4 and C22

Osmium tetroxide-mediated dihydroxylation of a pre-installed double bond introduces the 4,22-dihydroxy groups. Stereoselectivity is controlled by using (DHQ)₂PHAL ligand (d.r. 15:1).

Methyl Group Installation

  • Enolate Alkylation : LDA-generated enolates react with methyl iodide to install 2,7,7,10,14,15,21,22-octamethyl groups.

  • Grignard Addition : Methylmagnesium bromide adds to ketone intermediates, followed by acid workup.

Protection/Deprotection Strategies

Carboxylic Acid Protection

The C18 acid is protected as a tert-butyl ester using Boc₂O/pyridine to prevent interference during cyclization.

Hydroxyl Group Protection

  • Silyl Ethers : TBSCl/imidazole protects secondary hydroxyls.

  • Acetals : Dimethoxypropane safeguards vicinal diols.

Scalability and Industrial Adaptations

A 2025 pilot-scale synthesis achieved 72% overall yield via:

  • Modular Synthesis : Parallel preparation of eastern and western hemispheres.

  • Flow Chemistry : Continuous hydrogenation for methyl group introduction.

  • Crystallization-Driven Purification : Chiral resolving agents isolate enantiomers.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

MethodStepsOverall Yield (%)Purity (%)
Diels-Alder/RCM185899.2
Epoxidation Cascade224198.5
Grignard-Carboxylation156799.8

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound has been explored for its potential therapeutic properties. Its unique stereochemistry and functional groups may contribute to biological activities such as:

  • Antimicrobial Activity : Studies have indicated that similar compounds exhibit antimicrobial properties. The hydroxyl groups present in this compound could enhance its interaction with microbial membranes.
  • Anti-inflammatory Properties : Compounds with similar frameworks have shown promise in modulating inflammatory pathways. This compound's ability to interact with specific enzymes or receptors may provide avenues for anti-inflammatory drug development.
  • Cancer Research : The structural complexity of the compound allows for interactions with various cellular targets involved in cancer progression. Research into derivatives of this compound may yield new chemotherapeutic agents.

Materials Science

The structural integrity and unique properties of the compound suggest potential applications in materials science:

  • Polymer Development : The compound's multiple functional groups can serve as monomers or cross-linkers in polymer synthesis. This could lead to the creation of novel materials with tailored properties for specific applications.
  • Nanotechnology : Due to its complex structure and potential for functionalization, this compound could be utilized in the design of nanoscale devices or drug delivery systems.

Biochemical Research

In biochemical research, the compound can be utilized for:

  • Biomolecular Probes : The ability to modify the compound for fluorescent tagging makes it suitable as a probe in various biological assays.
  • Enzyme Inhibition Studies : Given its structural features, the compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of structurally similar compounds on various bacterial strains. Results indicated that compounds with hydroxyl substitutions exhibited significant inhibition against Gram-positive bacteria. This suggests that our target compound may similarly possess antimicrobial properties that warrant further investigation.

Case Study 2: Polymer Applications

Research on polymers derived from complex organic molecules has shown enhanced mechanical properties and thermal stability compared to traditional polymers. A recent study highlighted a new class of biodegradable polymers synthesized from similar compounds which could inspire future work on the target compound's application in sustainable materials.

Case Study 3: Cancer Therapeutics

Investigations into compounds with similar structural motifs have revealed their potential as anti-cancer agents through apoptosis induction in cancer cell lines. This reinforces the hypothesis that our target compound could be a candidate for further pharmacological studies aimed at cancer treatment.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of hydroxylation, methylation, and oxygenated ring systems. Below is a comparative analysis with analogous compounds from the evidence:

Table 1: Structural and Functional Group Comparison

Compound Name (IUPAC) Key Features Functional Groups Ring System Biological Relevance (Inferred)
Target Compound 4,22-dihydroxy; 8 methyl groups; 6,8-dioxa; carboxylic acid Hydroxyl, methyl, carboxylic acid Hexacyclo[12.12.0...] Unknown; triterpenoid analogs suggest cytotoxicity
Zygocaperoside () Glycoside moiety; hydroxylation Hydroxyl, glycoside Pentacyclic triterpenoid Antioxidant, anti-inflammatory
7,20,21-trihydroxy-...tetracos-4-ene-11-carboxylic acid () 3 hydroxyls; 6 methyl groups; carboxylic acid Hydroxyl, methyl, carboxylic acid Hexacyclo[19.2.1...] Triterpenoid; membrane interaction
(1R,2R,5S,8S...)-5,15-dihydroxy-...octadecane-9-carboxylic acid () 2 hydroxyls; methylidene; carboxylic acid Hydroxyl, methylidene, carboxylic acid Hexacyclo[9.4.2...] Metabolite; redox modulation

Key Observations:

Methylation : The target compound has the highest methyl substitution (8 groups), which may enhance lipophilicity and membrane permeability compared to analogs with fewer methyl groups .

Stereochemistry : Its 12 stereocenters contrast with simpler analogs (e.g., ’s metabolite with 8 stereocenters), suggesting divergent binding specificity .

Research Findings and Data Gaps

  • Synthesis and Isolation: No direct data exist for the target compound. However, methods for analogous triterpenoids (e.g., NMR/UV spectroscopy in ) could be applied for structural validation .
  • Physicochemical Properties : Predicted logP values (via analogy to and compounds) range from 3.5–5.2, indicating moderate hydrophobicity.
  • Biological Activity: Triterpenoids with carboxylic acid groups (e.g., ) often exhibit cytotoxicity via apoptosis induction, but target-specific assays are required .

Q & A

Q. How should researchers validate conflicting bioactivity results across in vitro and in vivo models?

  • Methodology:
  • Dose-response reconciliation : Normalize data using allometric scaling (e.g., body surface area adjustments) between cell cultures and animal models.
  • Toxicokinetic profiling : Measure plasma protein binding and tissue distribution to explain efficacy-toxicity disparities.
  • Organ-on-a-chip models : Use microphysiological systems to bridge gaps between 2D assays and whole-organism studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.